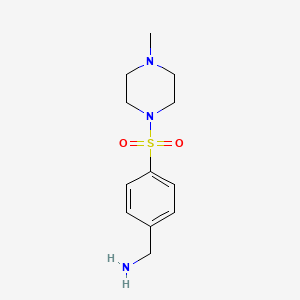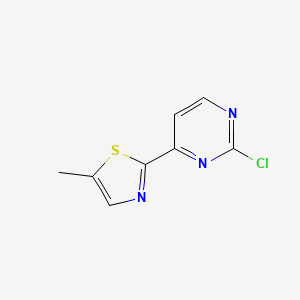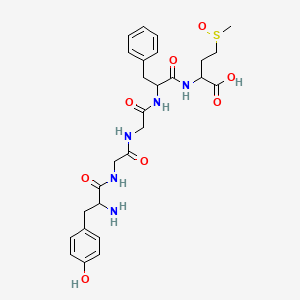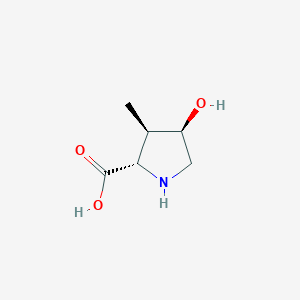
(4-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)methanamine: is a chemical compound with the molecular formula C12H19N3O2S It features a phenyl ring substituted with a methanamine group and a sulfonyl group linked to a methylpiperazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)methanamine typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrobenzaldehyde and 4-methylpiperazine.
Reduction: The nitro group of 4-nitrobenzaldehyde is reduced to an amine using a reducing agent like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Sulfonylation: The resulting amine is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.
Final Coupling: The sulfonylated intermediate is coupled with 4-methylpiperazine under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reduction: Utilizing continuous flow reactors for the reduction step to ensure consistent quality and yield.
Automated Sulfonylation: Employing automated systems for the sulfonylation step to enhance efficiency and safety.
Purification: Implementing advanced purification techniques such as crystallization or chromatography to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of N-oxides or imines.
Reduction: Conversion to sulfides.
Substitution: Introduction of various functional groups onto the phenyl ring.
Applications De Recherche Scientifique
Chemistry
Catalysis: Used as a ligand in catalytic systems for organic transformations.
Material Science: Incorporated into polymers to enhance their properties.
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Receptor Binding: Investigated for its potential to bind to specific biological receptors.
Medicine
Drug Development: Explored as a scaffold for designing new therapeutic agents, particularly in oncology and neurology.
Diagnostic Tools: Utilized in the development of diagnostic assays due to its binding properties.
Industry
Chemical Synthesis: Employed in the synthesis of complex organic molecules.
Pharmaceutical Manufacturing: Used in the production of active pharmaceutical ingredients (APIs).
Mécanisme D'action
The mechanism by which (4-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)methanamine exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways: Modulating signaling pathways related to cell growth, apoptosis, or neurotransmission.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-(4-Methylpiperazin-1-yl)phenyl)methanamine: Lacks the sulfonyl group, affecting its reactivity and binding properties.
(4-(4-Methylpiperazin-1-yl)sulfonyl)aniline: Similar structure but with an aniline group instead of methanamine.
Uniqueness
Binding Affinity: The presence of both the sulfonyl and methanamine groups enhances its binding affinity to certain biological targets.
Reactivity: The combination of functional groups allows for diverse chemical reactions, making it a versatile compound in synthesis and research.
This detailed overview provides a comprehensive understanding of (4-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)methanamine, highlighting its preparation, reactions, applications, and unique characteristics
Propriétés
Formule moléculaire |
C12H19N3O2S |
|---|---|
Poids moléculaire |
269.37 g/mol |
Nom IUPAC |
[4-(4-methylpiperazin-1-yl)sulfonylphenyl]methanamine |
InChI |
InChI=1S/C12H19N3O2S/c1-14-6-8-15(9-7-14)18(16,17)12-4-2-11(10-13)3-5-12/h2-5H,6-10,13H2,1H3 |
Clé InChI |
IURCGXIROVPWGE-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[2.2.1]heptan-2-one, 4-bromo-1,7,7-trimethyl-](/img/structure/B12117697.png)

![1-[2-(4-methoxyphenyl)ethyl]-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12117708.png)


![6-Ethoxy-1H-benzo[d][1,2,3]triazole](/img/structure/B12117735.png)
![1h-Indol-6-amine,4-[(phenylmethyl)thio]-](/img/structure/B12117739.png)


![methyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12117763.png)
![Ethyl 4-(3,4-dihydroxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B12117765.png)



